molecular formula C24H26N2O4 B1668590 Carvedilol CAS No. 72956-09-3

Carvedilol

Cat. No.: B1668590
CAS No.: 72956-09-3
M. Wt: 406.5 g/mol
InChI Key: OGHNVEJMJSYVRP-UHFFFAOYSA-N
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Mechanism of Action

Mode of Action

Carvedilol’s interaction with its targets leads to a decrease in heart rate and blood pressure . By blocking beta-1 and beta-2 adrenoceptors, this compound slows down the heart rate . Its action on alpha-1 adrenergic receptors relaxes smooth muscle in the vasculature, leading to reduced peripheral vascular resistance and an overall reduction in blood pressure .

Biochemical Pathways

This compound’s action on beta-2 adrenoceptors is driven by G proteins . This interaction affects the adrenergic nervous system, which releases noradrenaline to the body, including the heart . Noradrenaline is a hormone that causes the heart to beat faster and work harder . By blocking the adrenoceptors, this compound reduces the effects of noradrenaline, leading to a slower heart rate and lower blood pressure .

Pharmacokinetics

This compound is about 25% to 35% bioavailable following oral administration due to extensive first-pass metabolism . It is metabolized mainly by CYP2D6 and, to a lesser extent, CYP2C9 . These are followed by Phase II conjugating reactions (glucuronidation for renal elimination; sulfation for hepatic/biliary tract elimination) .

Result of Action

This compound’s action results in various molecular and cellular effects. It has been shown to elicit cytotoxicity and induce apoptosis in spheroid cells . It also inhibits superoxide anion (–O2) release from activated neutrophils , which can lead to anti-inflammatory and antioxidant effects .

Action Environment

The efficacy of this compound can be influenced by various environmental factors. For instance, the drug’s hemodynamic benefits and cardiovascular protection can be affected by alterations in sympathetic nervous tone or myocardial metabolism . Additionally, the drug’s effectiveness can be enhanced or reduced depending on the patient’s physiological condition, such as the presence of heart failure or hypertension .

Biochemical Analysis

Biochemical Properties

Carvedilol interacts with various enzymes and proteins in the body. It is metabolized primarily by aromatic ring oxidation and glucuronidation, mediated mainly by CYP2D6 and, to a lesser extent, CYP2C9 . These interactions are followed by Phase II conjugating reactions, including glucuronidation and sulfation .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It slows down the heart rate and makes it easier for the heart to pump blood around the body . It also has antioxidant properties, which can prevent lipid peroxidation and the depletion of endogenous antioxidants, such as vitamin E and glutathione .

Molecular Mechanism

This compound’s mechanism of action involves blocking various receptors in the body, including beta-1, beta-2, and alpha-1 receptors . By blocking alpha-1 receptors, this compound lowers blood pressure more than most beta blockers . It also inhibits receptors in the adrenergic nervous system, which releases noradrenaline to the body, including the heart .

Temporal Effects in Laboratory Settings

This compound exhibits temporal changes in its effects over time in laboratory settings. It usually starts to work after about 1 hour, but it will take days or weeks for it to work fully . It is also known to be very lipophilic undergoing mainly biliary elimination by the liver .

Dosage Effects in Animal Models

In animal models of hyperlipidemia, this compound attenuates aortic lipid accumulation and decreases the aortic content of monocytes and foam cells, while preserving endothelial integrity and function . In a mouse model, this compound treatment was associated with reductions in heart rate and left ventricular dP/dt (max) at all dose levels .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is metabolized via aromatic ring and side-chain hydroxyl group oxidative Phase I reactions, mediated mainly by CYP2D6 (but also, to a lesser extent, CYP2C9). These are followed by Phase II conjugating reactions (glucuronidation, hydrophilic for renal; sulfation, lipophilic for hepatic/biliary tract elimination) .

Transport and Distribution

This compound is a basic, hydrophobic compound with a steady-state volume of distribution of 115 L . It is lipophilic and easily crosses the blood–brain barrier in animals, and hence is not thought to be peripherally selective .

Subcellular Localization

This compound may exhibit its antioxidant activity through altering the subcellular localization of TXNIP, a protein that is important in both physiologic and pathophysiologic conditions . This alteration in TXNIP localization could contribute to the cardioprotective effects of this compound observed in animal models of acute myocardial ischemia .

Chemical Reactions Analysis

Carvedilol undergoes various chemical reactions, including condensation and charge transfer complex formation. For example, it reacts with p-dimethylaminobenzaldehyde to form a condensation product that exhibits maximum absorbance at 601 nm . It also forms a charge transfer complex with p-chloranil, which can be measured at 662 nm . These reactions are typically carried out under controlled conditions to ensure the formation of the desired products.

Properties

IUPAC Name

1-(9H-carbazol-4-yloxy)-3-[2-(2-methoxyphenoxy)ethylamino]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O4/c1-28-21-10-4-5-11-22(21)29-14-13-25-15-17(27)16-30-23-12-6-9-20-24(23)18-7-2-3-8-19(18)26-20/h2-12,17,25-27H,13-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGHNVEJMJSYVRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8022747
Record name Carvedilol
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Molecular Weight

406.5 g/mol
Source PubChem
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Physical Description

Solid
Record name Carvedilol
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Solubility

88mg/mL, Freely soluble in dimethylsulfoxide; soluble in methylene chloride, methanol; sparingly soluble in ethanol, isopropanol; slightly soluble in ethyl ether, Practically insoluble in simulated gastric and intestinal fluid at pH 1.1 and 7.5, respectively, Practically insoluble in water, 4.44e-03 g/L
Record name Carvedilol
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Record name CARVEDILOL
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Record name Carvedilol
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Mechanism of Action

Carvedilol inhibits exercise induce tachycardia through its inhibition of beta adrenoceptors. Carvedilol's action on alpha-1 adrenergic receptors relaxes smooth muscle in vasculature, leading to reduced peripheral vascular resistance and an overall reduction in blood pressure. At higher doses, calcium channel blocking and antioxidant activity can also be seen. The antioxidant activity of carvedilol prevents oxidation of low density lipoprotein and its uptake into coronary circulation., Carvedilol is a nonselective beta-adrenergic blocking agent with selective alpha1-adrenergic blocking activity. The principal physiologic action of carvedilol is to competitively block adrenergic stimulation of beta-receptors within the myocardium (beta1-receptors) and within bronchial and vascular smooth muscle (beta2-receptors), and to a lesser extent alpha1-receptors within vascular smooth muscle. The beta1-antagonist activity of carvedilol is similar to that of propranolol and greater than that of labetalol, and the duration of carvedilol's effect is longer than those of labetalol and propranolol., Studies in animals indicate that the drug may exert an antioxidant effect on the myocardium and an antiproliferative effect on intimal tissue. The commercially available drug is a racemic mixture of the 2 enantiomers, (R)[+] and (S)[-], and both enantiomers have equal alpha1-adrenergic blocking activity; however, only the S(-)-enantiomer of carvedilol has beta-adrenergic blocking activity. Carvedilol does not exhibit intrinsic sympathomimetic (beta1-agonist) activity and possesses only weak membrane-stabilizing (local anesthetic) activity., Vasodilation resulting in reduced total peripheral resistance mediated through carvedilol's alpha1-adrenergic blockade and reduced sympathetic tone appear to play a major role in the drug's hypotensive effect. Carvedilol causes reductions in cardiac output, exercise-induced tachycardia, isoproterenol-induced tachycardia, and reflex orthostatic tachycardia. Clinically important beta-adrenergic blocking activity of carvedilol usually is evident within 1 hour of oral administration, and the drug's hypotensive effect is similar to that of metoprolol. Carvedilol's alpha1-adrenergic blocking effects, which contribute to the drug's hypotensive effects, generally are evident within 30 minutes of oral administration and include reductions in phenylephrine-induced pressor effects, vasodilation, and decreased peripheral vascular resistance. The dose-dependent hypotensive effect of carvedilol results in blood pressure (systolic and diastolic) reductions of 5-46% with little, if any, reflex tachycardia. This hypotensive effect occurs approximately 30 minutes after oral administration and has a maximum effect 1.5-7 hours after oral administration., The precise mechanism of the beneficial effects of carvedilol in the treatment of congestive heart failure has not been fully elucidated. beta1-Adrenergic blockade and vasodilation generally are associated with reflex tachycardia and peripheral vasoconstriction in therapeutic agents in which one of these pharmacologic effects predominates, but the combined effects of carvedilol appear to attenuate these two major untoward responses by balancing the potential adverse effects associated with adrenergic blockade and vasodilation. The drug's vasodilatory action appears to enable the patient to tolerate the negative inotropic effect of carvedilol during the initiation and titration of therapy in the treatment of compensated heart failure., For more Mechanism of Action (Complete) data for CARVEDILOL (18 total), please visit the HSDB record page.
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Color/Form

Colorless crystals from ethyl acetate

CAS No.

72956-09-3
Record name Carvedilol
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Record name 2-Propanol, 1-(9H-carbazol-4-yloxy)-3-[[2-(2-methoxyphenoxy)ethyl]amino]
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Melting Point

114-115 °C, 114 - 115 °C
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Record name Carvedilol
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Synthesis routes and methods I

Procedure details

2-(2-Methoxyphenoxy)ethylamine (III) (4.89 g) was heated to about 100° C., after which 4-(oxiran-2-ylmethoxy)-9H-carbazole (II) (3.31 g) was added portionwise. After approximately 20 minutes, the reaction mixture was cooled to about 70° C., after which water (25 ml) and ethyl acetate (15 ml) were added. The pH of the two-phase mixture was then adjusted to 5 with 2 N hydrochloric acid. The solid that formed, Carvedilol hydrochloride hydrate, is filtered, washed with water (20 ml) followed with ethylacetate (15 ml). The resulting material is reslurried in ethylacetate (50 ml) and water (20 ml) containing 5% Sodium carbonate until the pH reached 7.5. The organic phase was separated and dried over sodium sulfate. The dried solution was concentrated to a turbid solution and cooled overnight to about 4° C. Precipitated carvedilol was isolated by filteration and crystallized from isopropanol.
Quantity
4.89 g
Type
reactant
Reaction Step One
Quantity
3.31 g
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

Carvedilol (4 g) was dissolved in 76 mL dioxane at room temperature, and 110 mL of water were added in portions of about 10 mL to the stirred solution. The resulting solution was left at room temperature without stirring for about 15 h, then the crystalline precipitate which had formed was filtered through a buchner funnel and dried in desiccator at room temperature (connected to air pump) until constant weight to yield Carvedilol Form III in a mixture with Carvedilol Form II.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
76 mL
Type
solvent
Reaction Step One
Name
Quantity
110 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Carvedilol (4 g) was dissolved in 45 mL of a mixture of 96% Ethanol and 4% water by heating the mixture under stirring in a 55° C. water bath. The solution was cooled and left at room temperature without stirring for about 14 hours, the crystals were filtered through a buchner funnel, rinsed twice with about 10 ml cold (4° C.) 96% ethanol, and dried in a desiccator at room temperature (connected to air pump) until constant weight to yield carvedilol Form III.
Quantity
4 g
Type
reactant
Reaction Step One
[Compound]
Name
mixture
Quantity
45 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name

Synthesis routes and methods IV

Procedure details

Carvedilol (4 g) was dissolved in 267 mL dioxane/water in the ratio 1:1.4 respectively by heating the mixture under stirring at 55° C. water bath. The resulting solution was left at room temperature without stirring for about 15 h then the crystals were filtered through a buchner funnel and dried in a desiccator (connected to air pump) until constant weight to yield Carvedilol Form III in a mixture with Carvedilol Form II.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
267 mL
Type
solvent
Reaction Step One
Name

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action of Carvedilol?

A: this compound is a non-selective β-adrenergic receptor antagonist, meaning it blocks the action of adrenaline and noradrenaline on both β1-adrenergic and β2-adrenergic receptors. [] This blockade leads to a reduction in heart rate, decreased myocardial contractility, and a decrease in blood pressure. [] this compound also exhibits α1-blocking properties, leading to vasodilation and further blood pressure reduction. []

Q2: How does this compound differ from other β-blockers in its effects?

A: this compound exhibits additional properties beyond its β-blocking action, differentiating it from traditional β-blockers like Metoprolol. This compound acts as a potent antioxidant, scavenging free radicals and protecting against oxidative stress. [] Additionally, it exhibits antiproliferative effects on vascular smooth muscle cells, potentially offering benefits in managing vascular remodeling associated with hypertension. [] Studies also show it can selectively lower cardiac adrenergic activity by reducing norepinephrine levels in the coronary sinus, unlike Metoprolol, which did not show this effect. []

Q3: How does this compound affect cardiac function in heart failure patients?

A: Studies indicate this compound can improve left ventricular ejection fraction in patients with heart failure, potentially surpassing the effects observed with Metoprolol. [] This improvement in cardiac function contributes to its therapeutic efficacy in managing heart failure. []

Q4: Does this compound impact apoptosis in cardiac cells?

A: Research suggests this compound exerts anti-apoptotic effects in cardiac myocytes. [] Studies demonstrate that it can inhibit apoptosis induced by isoproterenol, a synthetic catecholamine, in H9C2-1 cardiac myocytes, potentially contributing to its cardioprotective properties. []

Q5: What is the role of β-arrestin in this compound's cardioprotective effects?

A: this compound displays β-arrestin–biased agonism, meaning it can selectively stimulate β-arrestin signaling downstream of β-adrenergic receptors independently of G protein activation. [] This β-arrestin signaling is linked to this compound's antiapoptotic and cardioprotective effects, particularly in response to ischemia/reperfusion injury. []

Q6: Can this compound's cardioprotective effects be enhanced?

A: Studies indicate that Compound-6 (Cmpd-6), a positive allosteric modulator of β1ARs, selectively enhances the binding affinity and β-arrestin-dependent signaling of this compound. [] This co-administration potentiates the antiapoptotic and cardioprotective effects of this compound against ischemia/reperfusion injury. []

Q7: How is this compound metabolized in the body?

A: this compound undergoes extensive metabolism, primarily in the liver, with cytochrome P450 (CYP) enzymes playing a key role. [] The CYP2D6 and CYP1A2 enzymes are involved in the stereoselective oxidation of this compound in the liver, while CYP3A4 contributes to its intestinal oxidation. [] Additionally, glucuronidation in the liver and intestine contributes to its presystemic clearance. []

Q8: Does the presence of other drugs affect this compound's pharmacokinetics?

A: Yes, this compound's pharmacokinetics can be influenced by co-administration with other drugs. For instance, Ticlopidine, an antiplatelet agent, can inhibit CYP2C9-mediated metabolism of this compound, leading to increased oral bioavailability. [] Similarly, Citalopram, a selective serotonin reuptake inhibitor, can also inhibit CYP2D6, leading to altered pharmacokinetics of this compound. [] Amlodipine, a calcium channel blocker, exhibits a dose-dependent interaction with this compound; higher doses of Amlodipine lead to increased plasma concentrations and altered pharmacokinetic parameters of this compound. []

Q9: Does the route of administration impact this compound's pharmacokinetic profile?

A: Yes, this compound exhibits different pharmacokinetic profiles depending on the route of administration. When administered intravenously to dogs, this compound achieves higher peak concentrations and a longer elimination half-life compared to oral administration. [] This difference highlights the impact of first-pass metabolism on this compound's pharmacokinetics after oral dosing. []

Q10: What are the findings of this compound's efficacy in treating skin carcinogenesis?

A: this compound has shown promise as a potential chemopreventive agent against skin cancer. [, ] In vitro studies reveal that this compound inhibits epidermal growth factor (EGF)-induced transformation of JB6 P+ cells, a skin cell model used to study tumor promotion. [] It also attenuates UV-induced activator protein-1 (AP-1) and NF-kB activity, suggesting anti-inflammatory effects. [] In vivo, topical this compound application in mice models reduces UV-induced skin inflammation, epidermal hyperplasia, and tumor incidence. []

Q11: What is the role of this compound in managing myocardial fibrosis?

A: this compound has shown potential in reducing myocardial fibrosis, a pathological process contributing to heart failure progression. [] In rat models of isoproterenol-induced myocardial fibrosis, this compound effectively reduced serum B-type natriuretic peptide (BNP) levels, BNP mRNA expression in the ventricular myocardium, and collagen volume fraction, indicating its antifibrotic effects. []

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